N-(2-Ethoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide
説明
This compound (abbreviated here as Compound A for clarity) is a heterocyclic acetamide derivative featuring a 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline core linked via a sulfanyl group to an N-(2-ethoxyphenyl)acetamide moiety. Its molecular formula is C₂₅H₂₁N₅O₂S, with a molecular weight of 453.52 g/mol (based on analogous structures in ).
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-3-27-17-11-7-5-9-15(17)21-18(26)12-28-20-19-24-23-13(2)25(19)16-10-6-4-8-14(16)22-20/h4-11H,3,12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDJJIFTVALJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-Ethoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of N-(2-Ethoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide typically involves the following steps:
- Formation of the Quinoxaline Core : The quinoxaline moiety is synthesized through a condensation reaction between appropriate anilines and 1,2-diketones.
- Thiation : The introduction of a sulfanyl group is achieved via nucleophilic substitution reactions.
- Acetamide Formation : The final step involves acylation with acetic anhydride or acetyl chloride to yield the desired acetamide derivative.
Anticancer Activity
Several studies have indicated that compounds related to quinoxaline derivatives exhibit significant anticancer properties. For instance:
- In Vitro Studies : A series of quinoxaline derivatives demonstrated potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The most active compounds showed IC50 values in the low micromolar range (e.g., 1.9 µg/mL for HCT-116) .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Quinoxaline Derivative A | MCF-7 | 2.3 |
| Quinoxaline Derivative B | HCT-116 | 1.9 |
| Doxorubicin (reference) | MCF-7 | 3.23 |
Anticonvulsant Activity
Research has also explored the anticonvulsant properties of related compounds. In one study, derivatives were screened using the maximal electroshock (MES) model and showed promising results:
- Activity Assessment : Compounds were evaluated for their ability to inhibit seizures in animal models. Some derivatives exhibited significant activity in the MES model with moderate binding affinity to voltage-sensitive sodium channels .
Structure-Activity Relationship (SAR)
The SAR analysis has revealed that modifications on the quinoxaline core significantly influence biological activity:
- Substituent Effects : The presence and position of substituents on the phenyl ring and quinoxaline core affect both potency and selectivity against different cancer cell lines.
Key Findings from SAR Studies
| Substituent Position | Effect on Activity |
|---|---|
| 2-position on phenyl | Increased cytotoxicity |
| 4-position on quinoxaline | Enhanced selectivity for cancer cells |
Case Study 1: Anticancer Efficacy
A recent study focused on a series of quinoxaline derivatives, including N-(2-Ethoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide. The findings indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.
Case Study 2: Neurological Applications
Another investigation assessed the potential use of similar compounds as anticonvulsants. The study concluded that certain derivatives could effectively reduce seizure frequency in animal models without significant neurotoxicity.
類似化合物との比較
Core Heterocyclic Modifications
Triazoloquinoxaline vs. Triazoloquinoline:
- Compound A contains a triazoloquinoxaline core, whereas analogs like CM935104 () feature a triazoloquinoline system.
- Bis-triazoloquinoxaline derivatives () exhibit enhanced Topoisomerase II (TopoII) inhibition and cytotoxicity (IC₅₀ values <10 µM in Caco-2 cells) due to dual triazolo groups. However, Compound A’s single triazolo group may reduce off-target effects while retaining moderate activity .
Substituent Variations
Acetamide Side Chain :
- Compound A’s 2-ethoxyphenyl group contrasts with N-(4-acetylphenyl)-2-[(1-phenyltriazoloquinoxalin-4-yl)sulfanyl]acetamide (), which has a polar acetylphenyl substituent. The ethoxy group improves metabolic stability compared to acetyl, which may undergo hydrolysis .
- N-(2-methoxyphenyl) analogs (, Compounds 17–18) show reduced lipophilicity (logP ~2.5 vs. ~3.0 for Compound A ), impacting bioavailability .
Sulfanyl-Linked Groups :
Data Tables
Table 1: Structural and Molecular Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
